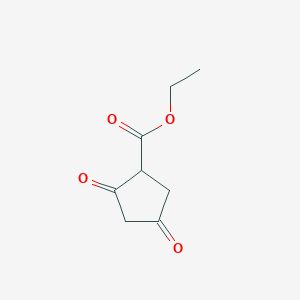
Ethyl 2,4-dioxocyclopentanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,4-dioxocyclopentanecarboxylate is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclopentanone and is characterized by the presence of two keto groups at positions 2 and 4 on the cyclopentane ring, along with an ethyl ester group at position 1. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dioxocyclopentanecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Another method involves the oxidation of ethyl 2-oxocyclopentanecarboxylate using oxidizing agents such as potassium permanganate or chromium trioxide. This oxidation process introduces the second keto group at position 4, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors for phase-transfer benzylation reactions has been investigated, demonstrating efficient and scalable production methods .
化学反应分析
Types of Reactions
Ethyl 2,4-dioxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
Diols: Formed through reduction reactions.
Substituted Esters: Formed through nucleophilic substitution reactions.
科学研究应用
Ethyl 2,4-dioxocyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ethyl 2,4-dioxocyclopentanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The keto groups at positions 2 and 4 make the compound susceptible to nucleophilic attack, leading to the formation of various derivatives. The ester group can also undergo hydrolysis or substitution reactions, further expanding its chemical versatility.
相似化合物的比较
Ethyl 2,4-dioxocyclopentanecarboxylate can be compared with similar compounds such as:
Ethyl 2-oxocyclopentanecarboxylate: Lacks the second keto group at position 4, making it less reactive in certain oxidation reactions.
Methyl 2-oxocyclopentanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Diethyl adipate: Contains two ester groups but lacks the keto groups, resulting in different chemical properties and applications.
This compound stands out due to its unique combination of keto and ester functionalities, making it a valuable compound in organic synthesis and research.
属性
IUPAC Name |
ethyl 2,4-dioxocyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-2-12-8(11)6-3-5(9)4-7(6)10/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMESKHXZDRZUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
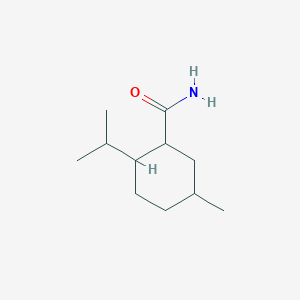
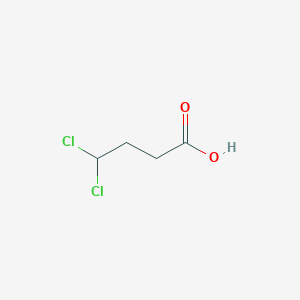
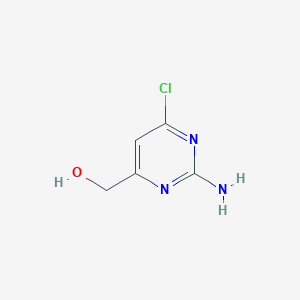
![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)
![N-[(3Z)-4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene]hydroxylamine](/img/structure/B6612077.png)
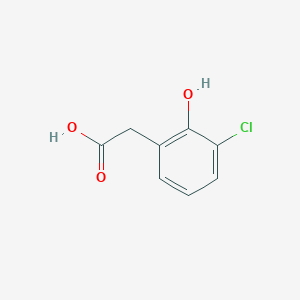
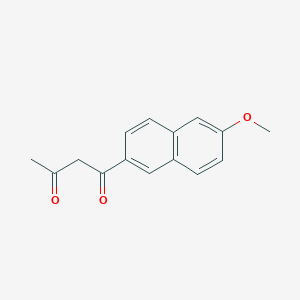
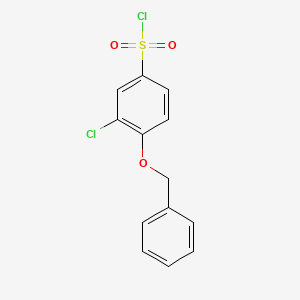
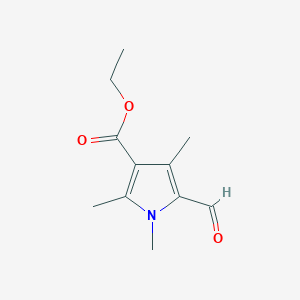
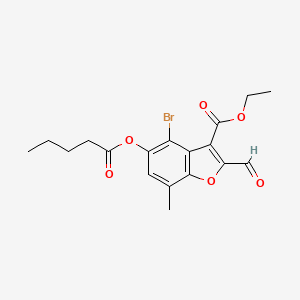
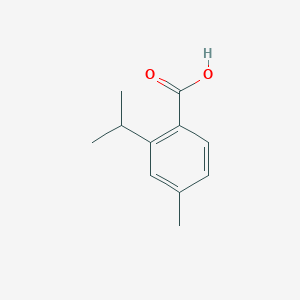
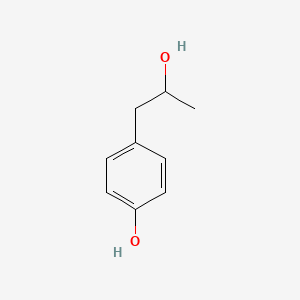
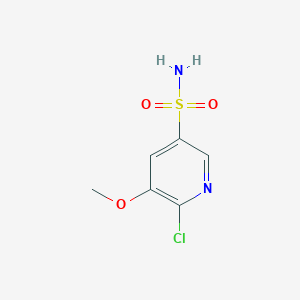
![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)
